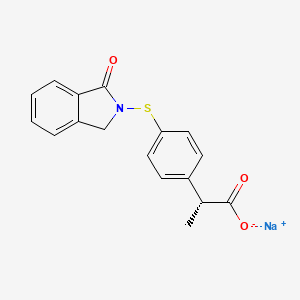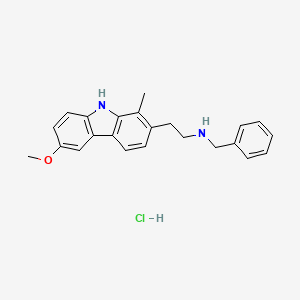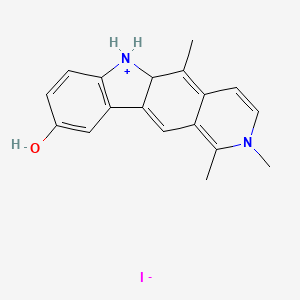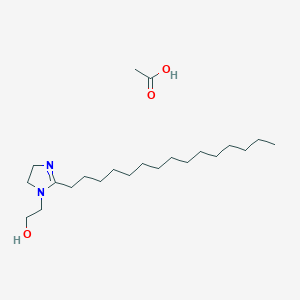
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate is a functionalized imidazolium-based ionic liquid. Ionic liquids are salts in the liquid state, often used for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. This particular compound features a long alkyl chain, which imparts hydrophobic characteristics, and a hydroxyethyl group, which enhances its hydrophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate typically involves the alkylation of imidazole derivatives. A common method includes the reaction of 1-(2-hydroxyethyl)imidazole with a long-chain alkyl halide, such as pentadecyl bromide, under basic conditions. The resulting intermediate is then treated with acetic acid to form the acetate salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency. The purification of the final product often involves recrystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The acetate anion can be replaced with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ion exchange can be facilitated using silver nitrate (AgNO3) or other suitable salts.
Major Products Formed
Oxidation: Formation of 4,5-Dihydro-1-(2-oxoethyl)-2-pentadecyl-1H-imidazolium acetate.
Reduction: Formation of 4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazole.
Substitution: Formation of various imidazolium salts depending on the anion used.
Scientific Research Applications
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials, such as ionic liquid-based lubricants and electrolytes for batteries.
Mechanism of Action
The mechanism by which 4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate exerts its effects is largely dependent on its ionic nature and the functional groups present. The imidazolium cation can interact with various molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking. The hydroxyethyl group can form hydrogen bonds with other molecules, enhancing solubility and reactivity. The long alkyl chain provides hydrophobic interactions, which can be crucial in applications such as micelle formation and membrane interactions.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate
- 1-Butyl-3-methylimidazolium acetate
- 1-Ethyl-3-methylimidazolium acetate
Uniqueness
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in the formation of micelles or as surfactants. Additionally, the presence of the hydroxyethyl group enhances its solubility in polar solvents, making it versatile for various chemical and biological applications.
Properties
CAS No. |
94023-44-6 |
|---|---|
Molecular Formula |
C20H40N2O.C2H4O2 C22H44N2O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
acetic acid;2-(2-pentadecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C20H40N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-21-16-17-22(20)18-19-23;1-2(3)4/h23H,2-19H2,1H3;1H3,(H,3,4) |
InChI Key |
YLPVOJIARBNJMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NCCN1CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


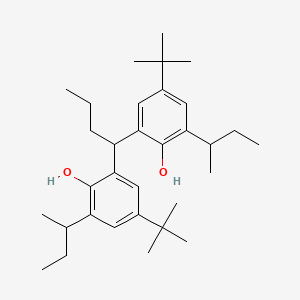

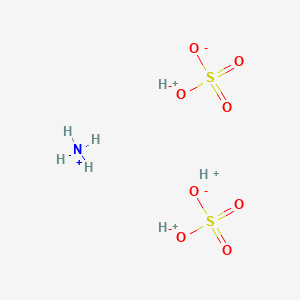
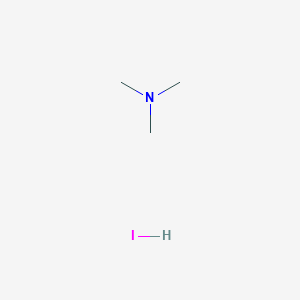
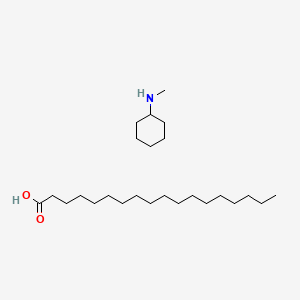
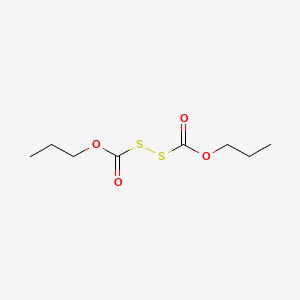
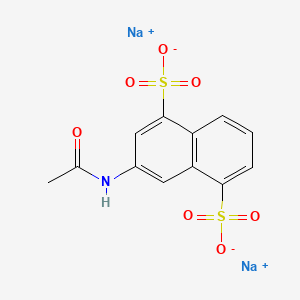
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
